N-[2-(dimethylamino)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-[2-(dimethylamino)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that features a variety of functional groups, including amines, sulfonyl, and oxazinan rings
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-14-12-15(6-7-16(14)28-4)30(26,27)23-9-5-11-29-17(23)13-21-19(25)18(24)20-8-10-22(2)3/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZYMKYXIBZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions where the dimethylamino group is introduced using dimethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, sulfonyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[2-(dimethylamino)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups or modifies existing ones. |
| Reduction | Removes oxygen-containing groups or reduces double bonds. |
| Substitution | Replaces one functional group with another. |
These reactions can lead to the synthesis of derivatives with enhanced properties or novel functionalities.
Biology
The compound exhibits potential biological activities, such as enzyme inhibition and modulation of signaling pathways. Its structural features allow it to interact with specific molecular targets, leading to various biological effects:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
| Antimicrobial Activity | Potential use in developing antimicrobial agents based on structural similarities to known compounds. |
| Anticancer Properties | Investigated for its ability to induce apoptosis in cancer cells through targeted interactions. |
Case studies have demonstrated that derivatives of similar compounds exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that this compound may also possess such properties.
Material Science
In industry, this compound can be utilized in the development of new materials due to its unique chemical structure:
| Application Area | Potential Uses |
|---|---|
| Catalysis | Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. |
| Polymer Chemistry | Used as an additive or modifier in polymer formulations to improve mechanical properties or thermal stability. |
| Drug Development | Serves as a lead compound for synthesizing new pharmaceuticals targeting specific diseases. |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(dimethylamino)ethyl]ether: Used as an amine catalyst in various chemical reactions.
(Dimethylamino)ethyl methacrylate: Utilized in polymer chemistry for the synthesis of various polymers.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: Employed as photoinitiators in photopolymerization processes.
Uniqueness
N-[2-(dimethylamino)ethyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, also known by its CAS number 1421372-67-9, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₈H₂₃N₅O₃S
- Molecular Weight : 375.47 g/mol
- Structure : The compound features a dimethylaminoethyl group linked to a 1,3-oxazinan moiety substituted with a methoxy-methylbenzenesulfonyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxazinan ring and subsequent modifications to introduce the methoxy and sulfonyl groups. The synthetic pathway often employs catalysts such as palladium on carbon under hydrogen pressure to facilitate reactions involving nitrogen-containing groups .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines:
- Cell Lines Tested :
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer)
The compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 4.47 to 52.8 μM against these cell lines, indicating its potential as a therapeutic agent in oncology .
The mechanism underlying the anticancer activity appears to involve:
- Tubulin Inhibition : The compound acts as a tubulin inhibitor, disrupting microtubule polymerization which is crucial for cell division.
- Cell Cycle Arrest : Flow cytometric analysis revealed that treated cells exhibited G2/M phase arrest, suggesting an interference with mitotic progression .
- Molecular Docking Studies : These studies indicate that the compound binds effectively to the colchicine-binding site on tubulin, providing insights into its inhibitory action .
Case Studies
Several case studies highlight the biological efficacy of similar compounds within the same chemical family:
- Study on Oxazinonaphthalene Derivatives : A series of oxazinonaphthalene derivatives were synthesized and tested for their antiproliferative properties. Compounds exhibiting trimethoxy phenyl groups showed enhanced activity against resistant cancer lines, emphasizing structure-activity relationships (SAR) in drug design .
- Comparative Analysis with Known Anticancer Agents : In comparative studies, compounds like combretastatin A-4 were analyzed alongside this compound, revealing similar pathways of action but differing potency profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
